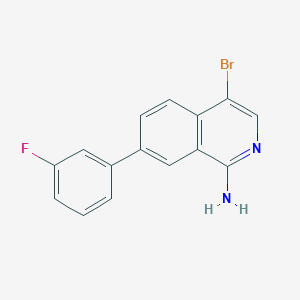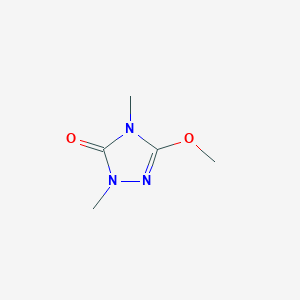
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a hydroxy group at the 4th position and an oxo group at the 6th position on the pyrimidine ring, along with a pivalamide group attached to the 2nd position. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide typically involves the reaction of 4-hydroxy-6-oxo-1,6-dihydropyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
Reduction: Formation of 4-hydroxy-6-hydroxy-1,6-dihydropyrimidin-2-yl)pivalamide.
Substitution: Formation of 4-halogen-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
科学研究应用
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pivalamide group can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a pivalamide group.
2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4-ones: Similar pyrimidine ring structure with different substituents.
Uniqueness
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is unique due to the presence of the pivalamide group, which can enhance its stability and bioavailability compared to other similar compounds. This makes it a valuable compound for further research and development in various fields.
属性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
N-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)7(15)12-8-10-5(13)4-6(14)11-8/h4H,1-3H3,(H3,10,11,12,13,14,15) |
InChI 键 |
AGPFCUFABWQBCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



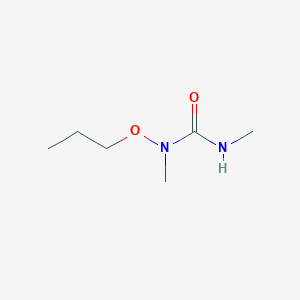
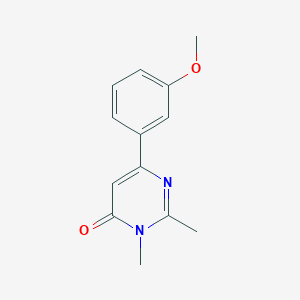
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
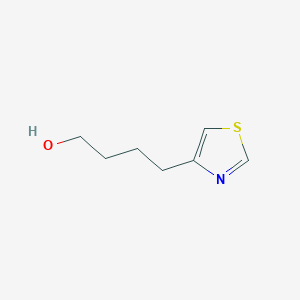

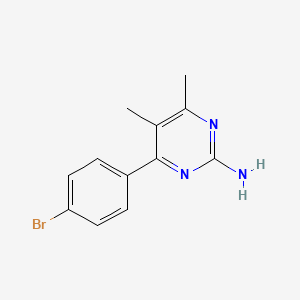
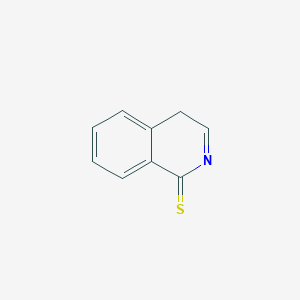
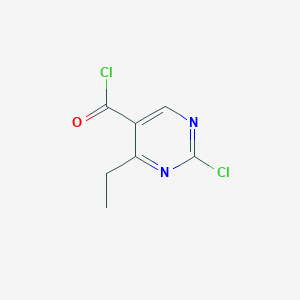
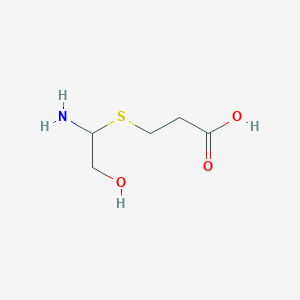
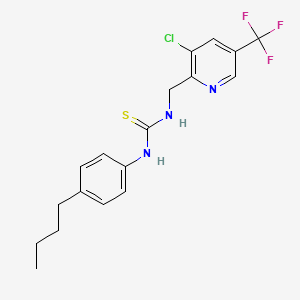
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
